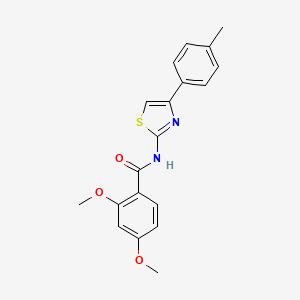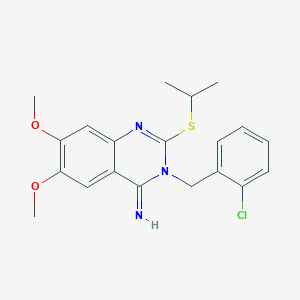
3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine" is a derivative of the quinazolinimine family, which is known for its diverse biological activities. Quinazolinimines have been studied extensively due to their potential therapeutic applications, including their hypotensive and cytotoxic effects on various cell lines, such as human acute promyelocytic leukemia cells .
Synthesis Analysis
The synthesis of quinazolinimine derivatives typically involves the reaction of substituted anilines with compounds like (E)-N-(2-cyanophenyl)benzimidoyl chloride, leading to the formation of C2, N3-substituted quinazoliniminium chlorides . Another approach includes the cyclization of N'-(5-(3-chloropropoxy)-2-cyano-4-methoxyphenyl)-N,N-dimethylformamidine to yield various 4-(3-chlorophenylamino)-6-methoxy quinazoline derivatives . These methods provide a direct and flexible route to synthesize a wide range of substituted quinazolinimines.
Molecular Structure Analysis
Quinazolinimines exhibit a heteroaromatic fused ring system that can be further modified to enhance their biological activity. The molecular structure of these compounds is characterized by techniques such as IR, 1H NMR, 13C NMR, MS, and elemental analysis . The peripheral delocalization in the heteroaromatic portion of the fused ring system is a common feature, which can influence the compound's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Quinazolinimines can undergo various chemical reactions, including cyclization and substitution, to form a diverse array of derivatives. For instance, 1-chloro-1,3-bis(dimethylamino)-2-azapropenylium salts, which are intermediates in the synthesis of quinazolinimines, can react with simple amidines to yield 1,3,5-triazines or with N,N-dimethylamidines to give pyrimidines . These reactions expand the chemical space of quinazolinimines, allowing for the exploration of new biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinimines, such as solubility, melting point, and stability, are crucial for their potential as therapeutic agents. The antimicrobial and antioxidant potential of newly synthesized quinazolinimines has been explored, with some compounds showing potent inhibitory action against bacterial strains and significant free radical scavenging activity . The isomeric molecules of quinazolinimines can be linked into hydrogen-bonded dimers or pi-stacked chains, which can affect their physical properties and bioavailability .
Applications De Recherche Scientifique
Medicinal Chemistry Insights
Quinazoline derivatives, including compounds like 3-(2-chlorobenzyl)-2-(isopropylsulfanyl)-6,7-dimethoxy-4(3H)-quinazolinimine, are crucial in medicinal chemistry due to their broad biological activities. Quinazoline and its derivatives are part of an important class of heterocycles found in over 200 naturally occurring alkaloids. These compounds have been synthesized and modified to create new potential medicinal agents, showing promise in antibacterial activities against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Applications
Research has expanded into the use of quinazoline derivatives for optoelectronic materials. Quinazolines have been incorporated into π-extended conjugated systems, proving valuable for creating novel optoelectronic materials. This includes their use in organic light-emitting diodes (OLEDs), where they contribute to the development of highly efficient red phosphorescent OLEDs and potential structures for nonlinear optical materials and colorimetric pH sensors. The exploration of quinazoline and pyrimidine derivatives in iridium complexes showcases their efficiency as phosphorescent materials for OLEDs, highlighting the versatile applications of quinazoline derivatives beyond medicinal chemistry (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Anticancer Research
Quinazoline derivatives have garnered attention in anticancer research, with several patents and studies highlighting their potential as anticancer drugs. Their ability to inhibit EGFR and other therapeutic protein targets makes them promising candidates for cancer treatment. The structural diversity observed in patented quinazoline compounds reflects the vast applications and ongoing development in this area, underscoring the promise of novel quinazoline compounds in anticancer therapies (Ravez, Castillo-Aguilera, Depreux, & Goossens, 2015).
Propriétés
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-propan-2-ylsulfanylquinazolin-4-imine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-12(2)27-20-23-16-10-18(26-4)17(25-3)9-14(16)19(22)24(20)11-13-7-5-6-8-15(13)21/h5-10,12,22H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJIODRLDNFMEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=CC(=C(C=C2C(=N)N1CC3=CC=CC=C3Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

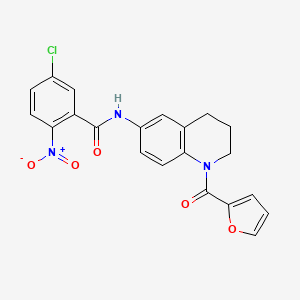
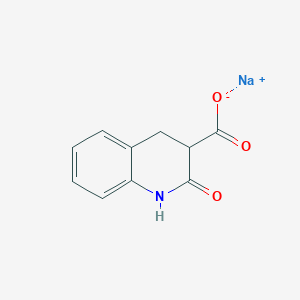
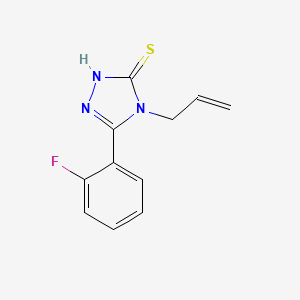
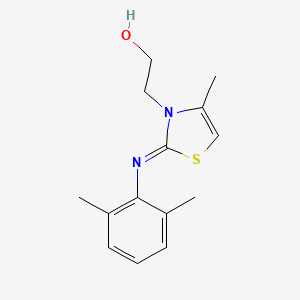
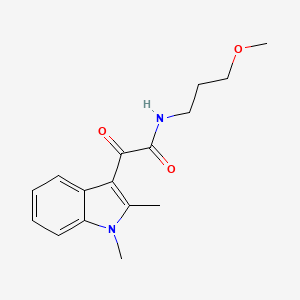
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2522483.png)
![8-(4-bromophenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2522486.png)
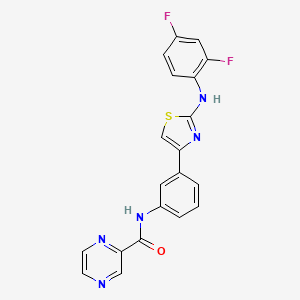
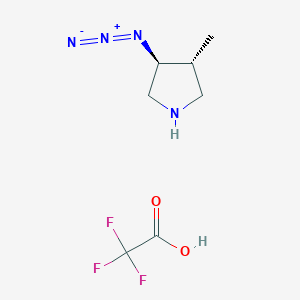
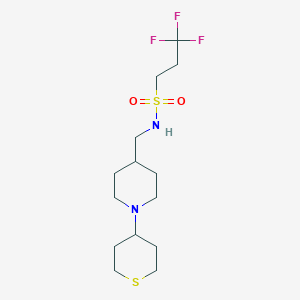

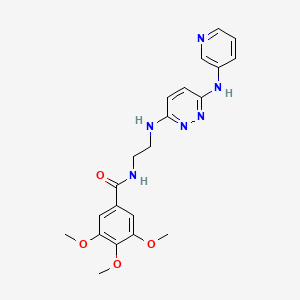
![(5,7-Diphenylpyrrolo[3,2-e]pyrimidin-4-yl)(3-pyridylmethyl)amine](/img/structure/B2522499.png)
